molecular formula C10H6F3NO3 B13940844 3-Oxo-7-(trifluoromethyl)isoindoline-5-carboxylic acid

3-Oxo-7-(trifluoromethyl)isoindoline-5-carboxylic acid

Cat. No.: B13940844
M. Wt: 245.15 g/mol
InChI Key: ZQXKFZIAANVMIQ-UHFFFAOYSA-N
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Description

2,3-Dihydro-3-oxo-7-(trifluoromethyl)-1H-isoindole-5-carboxylic acid is a synthetic organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-3-oxo-7-(trifluoromethyl)-1H-isoindole-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzene derivative, the introduction of the trifluoromethyl group can be achieved through electrophilic substitution reactions. Subsequent steps may involve oxidation, reduction, and cyclization to form the isoindole ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-3-oxo-7-(trifluoromethyl)-1H-isoindole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-3-oxo-7-(trifluoromethyl)-1H-isoindole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-3-oxo-1H-isoindole-5-carboxylic acid: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.

    7-(Trifluoromethyl)-1H-isoindole-5-carboxylic acid: Similar structure but without the dihydro-oxo moiety, potentially leading to different reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in 2,3-Dihydro-3-oxo-7-(trifluoromethyl)-1H-isoindole-5-carboxylic acid imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. These characteristics make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H6F3NO3

Molecular Weight

245.15 g/mol

IUPAC Name

3-oxo-7-(trifluoromethyl)-1,2-dihydroisoindole-5-carboxylic acid

InChI

InChI=1S/C10H6F3NO3/c11-10(12,13)7-2-4(9(16)17)1-5-6(7)3-14-8(5)15/h1-2H,3H2,(H,14,15)(H,16,17)

InChI Key

ZQXKFZIAANVMIQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2C(F)(F)F)C(=O)O)C(=O)N1

Origin of Product

United States

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